8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (MDT-1) is a novel small molecule that has been used in various scientific research applications. It has been studied for its potential in chemical synthesis, biochemical and physiological effects, and mechanism of action.
Scientific Research Applications
Antimicrobial Agents
The 1,3,4-thiadiazole derivatives have been extensively studied for their potent antimicrobial properties . They are known to be effective against a variety of bacterial strains, including E. coli , B. mycoides , and C. albicans . The structural motif of thiadiazole is crucial for the activity, and modifications to this core structure can lead to compounds with enhanced efficacy and specificity.
Anticancer Activity
Several studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. These compounds have been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line . The ability to inhibit key enzymes or disrupt cellular processes makes them promising candidates for cancer therapy.
Antiepileptic Drugs
The derivatives of 1,3,4-thiadiazole have been explored for their antiepileptic effects . The compounds can interact with central nervous system receptors or ion channels, which may contribute to their antiepileptic properties . This application is particularly significant given the need for new and more effective treatments for epilepsy.
Anti-inflammatory Applications
Due to the presence of the thiadiazole moiety, these derivatives also exhibit anti-inflammatory properties . They can modulate inflammatory pathways, potentially making them useful in the treatment of chronic inflammatory diseases .
Metal Complex Ligands
The 1,3,4-thiadiazole derivatives serve as excellent ligands for metal complexes . Their ability to coordinate with metals can be utilized in the synthesis of new materials with desirable electronic, magnetic, or catalytic properties .
Chelating Resins
These compounds can be incorporated into chelating resins , which are used to remove heavy metals from solutions. The thiadiazole derivatives can bind to metals, allowing for their selective extraction and purification .
Azo Dye Components
The versatility of 1,3,4-thiadiazole derivatives extends to their use as components in azo dyes . These dyes have applications in textiles, printing, and as biological stains due to their vivid colors and stability .
Lubricant Additives
Lastly, the derivatives of 1,3,4-thiadiazole have been used as additives in lubricants . They can enhance the lubricity and thermal stability of lubricants, which is critical in industrial applications to reduce wear and extend equipment life .
properties
IUPAC Name |
8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-8-11-12-9(16-8)13-4-2-10(3-5-13)14-6-7-15-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFOMTJKTSWCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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